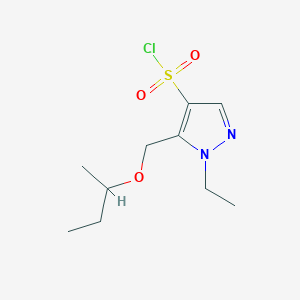

![molecular formula C24H26N4O2 B2625614 6-(4-Ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one CAS No. 899990-24-0](/img/structure/B2625614.png)

6-(4-Ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one is a pyridazinone derivative that has gained interest in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied. In

Scientific Research Applications

Pyridazinone Compounds as COX-2 Inhibitors

Pyridazinone derivatives, particularly ABT-963, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds exhibit excellent selectivity, improved aqueous solubility, high oral anti-inflammatory potency, and gastric safety in animal models. ABT-963's mechanism involves reducing prostaglandin E2 production and edema, indicating its potential for treating pain and inflammation associated with arthritis (M. Asif, 2016).

Phenylpiperazine Derivatives in Medicinal Chemistry

Phenylpiperazine derivatives are recognized for their versatility in medicinal chemistry, with applications extending beyond central nervous system (CNS) disorders. These compounds have been explored for new therapeutic fields, suggesting the molecular scaffold's potential to yield pharmacokinetic and pharmacodynamic improvements across several therapeutic areas (Rodolfo C Maia, R. Tesch, C. Fraga, 2012).

Antioxidant Capacity and Cellular Protection

Oltipraz and its oxidized metabolites have been studied for their antioxidant mechanisms, indicating significant cancer chemopreventive effects, anti-fibrotic effects, mitochondrial protection, and cytoprotective effects against oxidative stress. These findings demonstrate the therapeutic potential of such compounds and the importance of understanding their specific biochemical interactions and effects on cellular health (Song Hwa Choi, Y. M. Kim, Jung Min Lee, Sang Geon Kim, 2010).

Synthesis and Application in Optoelectronic Materials

Research on quinazoline and pyrimidine derivatives, including their incorporation into π-extended conjugated systems, has highlighted their value in creating novel optoelectronic materials. These compounds are fundamental in developing materials for organic light-emitting diodes (OLEDs), white OLEDs, and highly efficient red phosphorescent OLEDs, showcasing the intersection of organic chemistry and material science (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

properties

IUPAC Name |

6-(4-ethylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-2-19-8-10-20(11-9-19)22-12-13-23(29)28(25-22)18-24(30)27-16-14-26(15-17-27)21-6-4-3-5-7-21/h3-13H,2,14-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQJEKJZSGHRSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B2625532.png)

![N-cyclohexyl-4-methyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625534.png)

![(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B2625537.png)

![2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid](/img/structure/B2625539.png)

![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2625541.png)

![3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide](/img/structure/B2625547.png)

![N-[1-(4-cyclopropaneamidophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2625549.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(4-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2625552.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2625553.png)